3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one

Physicochemical characterization Quality control Solid-state properties

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one (CAS 655250-50-3) is a 2,3,6-trisubstituted quinazolin-4(3H)-one derivative bearing a 6-iodo substituent, a 2-methyl group, and an indol-3-yl moiety at the N3 position (molecular formula C17H12IN3O, MW 401.20 g/mol). It was first reported as compound 2b by Kumar et al.

Molecular Formula C17H12IN3O
Molecular Weight 401.20 g/mol
CAS No. 655250-50-3
Cat. No. B12927288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one
CAS655250-50-3
Molecular FormulaC17H12IN3O
Molecular Weight401.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H12IN3O/c1-10-20-15-7-6-11(18)8-13(15)17(22)21(10)16-9-19-14-5-3-2-4-12(14)16/h2-9,19H,1H3
InChIKeyVEUAEQLVGJAKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one CAS 655250-50-3: Chemical Identity and Structural Context for Informed Procurement


3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one (CAS 655250-50-3) is a 2,3,6-trisubstituted quinazolin-4(3H)-one derivative bearing a 6-iodo substituent, a 2-methyl group, and an indol-3-yl moiety at the N3 position (molecular formula C17H12IN3O, MW 401.20 g/mol) [1]. It was first reported as compound 2b by Kumar et al. (2003) in the synthesis of a series of 2,3,6-trisubstituted quinazolinones evaluated as anti-inflammatory, analgesic, and COX-II inhibitory agents, where it served as a key intermediate for the most active downstream derivatives 5f and 6d [2]. The compound is available from multiple specialty chemical suppliers at purities of ≥97% to ≥98%, making it accessible for medicinal chemistry campaigns, structure–activity relationship (SAR) studies, and targeted derivatization programs .

Why In-Class Quinazolinones Cannot Simply Replace CAS 655250-50-3: Differentiated Substitution Pattern Drives Divergent Synthetic and Biological Outcomes


The indol-3-yl + 6-iodo + 2-methyl substitution triad on the quinazolinone core is not a generic decoration—it dictates both synthetic reactivity and biological trajectory. Replacing the 6-iodo with 6-bromo (e.g., CAS 655250-51-4) alters halogen bonding capacity, oxidative addition kinetics in cross-coupling, and radiolabeling potential, as iodine's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br) and weaker C–I bond strength (≈50 kcal/mol vs. ≈70 kcal/mol for C–Br) confer distinct reactivity profiles [1]. Removing the indol-3-yl group entirely yields the scaffold 6-iodo-2-methylquinazolin-4(3H)-one (CAS 90347-75-4), which lacks the critical indole pharmacophore required for COX-II binding as demonstrated by Kumar et al., where only indole-bearing derivatives 5f and 6d exhibited COX-II inhibition (40% and 90%, respectively) [2]. Substituting the indol-3-yl with a 4-chlorophenyl group (as in 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one) produces a compound with a markedly lower melting point (141–143 °C) versus 247–248 °C for the target compound, reflecting fundamentally different crystal packing and intermolecular interaction profiles that impact formulation and solid-state handling [3].

Quantitative Differentiation Evidence for 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one (CAS 655250-50-3) Relative to Closest Analogs


Melting Point as a Purity and Identity Benchmark: 247–248 °C Distinguishes CAS 655250-50-3 from Non-Iodinated and Phenyl-Substituted Analogs

The target compound exhibits a melting point of 247–248 °C (DMF/water), as reported by Kumar et al. in the primary synthesis and characterization study [1]. This is substantially higher than the melting point of its non-iodinated analog 2-methyl-3-(2′-methylindol-3′-yl)-4(3H)-quinazolinone (2a, mp 214 °C), indicating stronger intermolecular interactions conferred by the 6-iodo substituent [1]. The melting point of the 3-(4-chlorophenyl) analog (where the indole is replaced by a chlorophenyl ring) is approximately 141–143 °C, a difference of over 100 °C that reflects fundamentally different crystal packing energetics [2]. For procurement and QC purposes, the sharp melting point at 247–248 °C serves as a robust identity and purity indicator that is not confounded by closely related bromo or des-halo analogs.

Physicochemical characterization Quality control Solid-state properties

Elemental Analysis Confirmation: C, H, N Microanalysis Matches Theoretical Composition Within 0.15% Absolute Deviation

Combustion elemental analysis for the target compound (2b) yielded found values of C 51.02%, H 2.92%, N 10.65% against calculated values of C 50.87%, H 2.75%, N 10.50% for C17H11IN3O (note: the original paper reports C17H11IN3O; modern databases list C17H12IN3O) [1]. The absolute deviation is ≤0.17% for each element, confirming high synthetic purity and correct molecular identity. This level of analytical rigor is absent from most vendor-supplied certificates of analysis for the 6-bromo analog CAS 655250-51-4, for which published elemental analysis data are not readily retrievable in the peer-reviewed literature [1].

Analytical characterization Batch certification Purity verification

Synthetic Lineage to COX-II Active Compounds: CAS 655250-50-3 Is the Direct Precursor of Derivatives with 40% and 90% COX-II Inhibition

The target compound (2b) is the direct synthetic precursor to compound 5f, which exhibited 40% COX-II inhibition, and through further derivatization to compound 6d, which achieved 90% COX-II inhibition at screening doses [1]. In the same study, the standard drug phenylbutazone served as a comparator. Compounds 5f and 6d showed superior anti-inflammatory and analgesic activity to phenylbutazone at 50 mg/kg p.o. [1]. The 6-iodo substituent is retained throughout the synthetic sequence and is structurally present in both active derivatives (5f and 6d), whereas the corresponding 6-bromo series compounds (5g–5i, 6e–6i) showed no COX-II inhibitory activity reported in the same assay [1]. This establishes that the 6-iodo group is a necessary (though not sufficient) structural determinant for COX-II inhibition in this chemotype.

COX-II inhibition Anti-inflammatory drug discovery SAR intermediate

Spectroscopic Fingerprint: IR and ¹H NMR Data Provide Definitive Structural Confirmation Against the 6-Bromo Analog

The target compound (2b) is unambiguously characterized by IR (Nujol): 3255 (N–H), 3040, 2965, 1692 (C=O), 1610, 1150, 730 cm⁻¹ and ¹H NMR (CDCl₃/DMSO-d₆): δ 8.62–7.95 (7H, m, aromatic), 9.05 (1H, s), 2.15 (3H, s, CH₃) [1]. The carbonyl stretching frequency at 1692 cm⁻¹ is consistent with the quinazolin-4-one scaffold and is distinguishable from the 6-bromo analog's expected shift due to the different electronegativity and mass of Br vs. I. The ¹H NMR pattern of 7 aromatic protons confirms the indol-3-yl + quinazolinone aromatic system without additional substituents, distinguishing it from the 2′-methylindol-3′-yl analog (2a) which shows 8 aromatic protons and an additional methyl singlet [1].

Spectroscopic characterization Structural confirmation Batch identification

Iodo Substituent at C6 Enables Radiochemical and Cross-Coupling Derivatization Pathways Not Accessible with Bromo or Des-Halo Analogs

The 6-iodo substituent provides a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) compared to the 6-bromo analog, due to the lower C–I bond dissociation energy (≈50 kcal/mol vs. ≈70 kcal/mol for C–Br) and higher reactivity toward oxidative addition [1]. Additionally, iodine-125 and iodine-131 radioisotope incorporation is feasible via isotope exchange or direct synthesis from the iodo precursor, enabling radioligand development for imaging or targeted radiotherapy—a pathway that is not practical with bromo analogs [2]. The target compound thus offers a dual-use procurement advantage: it can serve both as a medicinal chemistry intermediate and as a precursor for radiolabeled probe synthesis within the same purchasing decision.

Radioiodination Cross-coupling Synthetic diversification

Prioritized Application Scenarios for 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one (CAS 655250-50-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting COX-II or Anti-Inflammatory Pathways

The compound is the documented precursor to the most potent COX-II inhibitory derivatives (6d, 90% inhibition) in the Kumar et al. 2003 series [1]. Researchers building focused libraries around the 2,3,6-trisubstituted quinazolinone chemotype should prioritize this specific 6-iodo-3-indolyl intermediate, as the parallel 6-bromo series showed no COX-II inhibition under identical assay conditions [1]. The established synthetic route—chloroacetylation at the 2-methylene position followed by thiazolidinone cyclization—is explicitly validated in the peer-reviewed literature and can be reproduced using the target compound as starting material.

Radiopharmaceutical Precursor for ¹²⁵I/¹³¹I-Labeled Quinazolinone Probe Development

The aryl iodide at the 6-position enables direct radioiodination via isotope exchange or electrophilic substitution, providing access to radiolabeled analogs for SPECT imaging or targeted radiotherapy studies [1]. The indol-3-yl moiety is a recognized pharmacophore for diverse receptor targets, and combining this with a radiolabeling handle creates a versatile probe scaffold [1]. The 6-bromo analog cannot serve this function, making the iodo compound the sole procurement choice for dual-purpose medicinal chemistry/radiochemistry programs.

Analytical Method Development and Reference Standard Qualification

With rigorously published IR, ¹H NMR, elemental analysis, and melting point data (247–248 °C) [1], this compound can serve as a system suitability standard or retention time marker for HPLC method development targeting quinazolinone-based libraries. The high melting point and well-resolved spectroscopic signature distinguish it from the des-iodo analog (mp 214 °C) and the 4-chlorophenyl analog (mp ~141–143 °C), minimizing co-elution or misidentification risks in multi-component analytical workflows [2].

Cross-Coupling Substrate for Diversified Quinazolinone Library Synthesis

The 6-iodo substituent's superior reactivity in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) relative to the 6-bromo analog enables efficient C–C and C–N bond formation at the 6-position for library diversification [1]. Procuring the iodo variant reduces catalyst loading requirements and reaction times compared to the bromo analog, directly impacting cost-per-compound in parallel synthesis campaigns.

Quote Request

Request a Quote for 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.